Cas no 24647-82-3 (Methyl 2-formylthiophene-3-carboxylate)

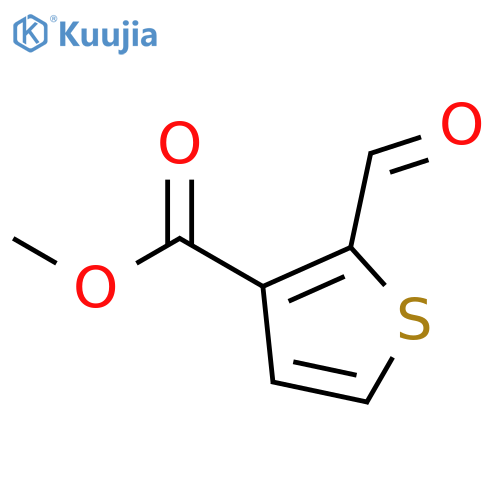

24647-82-3 structure

商品名:Methyl 2-formylthiophene-3-carboxylate

Methyl 2-formylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-formylthiophene-3-carboxylate

- 3-Thiophenecarboxylic acid,2-formyl-,methyl ester

- EN300-196247

- 2-Formyl-3-thiophenecarboxylic acid methyl ester

- AS-48585

- Z1511769945

- AKOS022173750

- DA-43083

- ZAA64782

- Methyl2-formylthiophene-3-carboxylate

- SCHEMBL8464477

- F51576

- A877847

- 3-Thiophenecarboxylic acid, 2-formyl-, methyl ester

- MFCD01859943

- 24647-82-3

- DTXSID00631712

-

- MDL: MFCD01859943

- インチ: InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3

- InChIKey: ADAAURCEFZTYJX-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C(C=O)SC=C1

計算された属性

- せいみつぶんしりょう: 170.00400

- どういたいしつりょう: 170.00376522g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 71.6Ų

じっけんとくせい

- PSA: 71.61000

- LogP: 1.34720

Methyl 2-formylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | TBW123-5g |

METHYL 2-FORMYLTHIOPHENE-3-CARBOXYLATE |

24647-82-3 | 95% | 5g |

$775 | 2023-09-07 | |

| Chemenu | CM122603-1g |

methyl 2-formylthiophene-3-carboxylate |

24647-82-3 | 97% | 1g |

$320 | 2021-08-05 | |

| Alichem | A169005610-1g |

Methyl 2-formylthiophene-3-carboxylate |

24647-82-3 | 97% | 1g |

$276.00 | 2023-09-02 | |

| Enamine | EN300-196247-0.1g |

methyl 2-formylthiophene-3-carboxylate |

24647-82-3 | 95% | 0.1g |

$132.0 | 2023-09-17 | |

| 1PlusChem | 1P002PDM-1g |

3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |

24647-82-3 | 95% | 1g |

$471.00 | 2025-02-19 | |

| Enamine | EN300-196247-10g |

methyl 2-formylthiophene-3-carboxylate |

24647-82-3 | 95% | 10g |

$3080.0 | 2023-09-17 | |

| Aaron | AR002PLY-10g |

3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |

24647-82-3 | 95% | 10g |

$4260.00 | 2023-12-14 | |

| Aaron | AR002PLY-250mg |

3-Thiophenecarboxylic acid, 2-formyl-, methyl ester |

24647-82-3 | 95% | 250mg |

$141.00 | 2025-01-21 | |

| A2B Chem LLC | AB25402-1g |

Methyl 2-formylthiophene-3-carboxylate |

24647-82-3 | 95% | 1g |

$405.00 | 2024-04-20 | |

| abcr | AB441395-1g |

Methyl 2-formylthiophene-3-carboxylate; . |

24647-82-3 | 1g |

€665.80 | 2025-02-13 |

Methyl 2-formylthiophene-3-carboxylate 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

24647-82-3 (Methyl 2-formylthiophene-3-carboxylate) 関連製品

- 53562-51-9(Methyl 2-Methylthiophene-3-carboxylate)

- 67808-66-6(Methyl 5-formylthiophene-3-carboxylate)

- 19991-69-6(2-Formylthiophene-3-carboxylic acid)

- 14300-68-6(dimethyl thiophene-2,3-dicarboxylate)

- 19432-66-7(Ethyl 2-methylthiophene-3-carboxylate)

- 115777-72-5(2-(Methoxycarbonyl)thiophene-3-carboxylic acid)

- 67808-70-2(Ethyl 2-formylthiophene-3-carboxylate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24647-82-3)Methyl 2-formylthiophene-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):414.0